molecular formula C17H19BrN2O B1207767 2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium CAS No. 78299-79-3

2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium

Cat. No.: B1207767
CAS No.: 78299-79-3
M. Wt: 347.2 g/mol
InChI Key: QMEOEOBNKLHQJB-UHFFFAOYSA-M
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Description

FKK is an indazole derivative known for its bronchodilator properties. It has been studied for its ability to induce vasodilation in various vessels without significantly affecting the cardiovascular system . This compound has shown potential in both research and therapeutic applications, particularly in respiratory and cardiovascular studies.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

FKK is synthesized through a series of chemical reactions involving indazole derivatives. The synthetic route typically involves the bromination of indazole followed by various substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of FKK involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

FKK undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of FKK

FKK stands out due to its selective bronchodilator effects without significantly impacting the cardiovascular system. This makes it a promising candidate for respiratory therapies with fewer side effects compared to other bronchodilators .

Properties

IUPAC Name

7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N2.BrH.H2O/c1-13-8-9-16-15(12-13)17(14-6-3-2-4-7-14)19-11-5-10-18(16)19;;/h2-4,6-9,12H,5,10-11H2,1H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEOEOBNKLHQJB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCC[N+]3=C2C4=CC=CC=C4.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50999652
Record name 7-Methyl-9-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-10-ium bromide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78299-79-3
Record name 2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078299793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-9-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-10-ium bromide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium
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2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium
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2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium
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2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium
Reactant of Route 6
2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium

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